3-fluoro-4-(2-methoxyethoxy)benzaldehyde
Overview
Description
3-fluoro-4-(2-methoxyethoxy)benzaldehyde is an organic compound with the molecular formula C10H11FO3 and a molecular weight of 198.19 g/mol . It is a benzaldehyde derivative, characterized by the presence of a fluorine atom at the third position and a 2-methoxyethoxy group at the fourth position on the benzene ring.
Preparation Methods
The synthesis of 3-fluoro-4-(2-methoxyethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorobenzaldehyde and 2-methoxyethanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride (NaH) to deprotonate the 2-methoxyethanol, followed by nucleophilic substitution on the 3-fluorobenzaldehyde.
Industrial Production: Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-fluoro-4-(2-methoxyethoxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Scientific Research Applications
3-fluoro-4-(2-methoxyethoxy)benzaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-fluoro-4-(2-methoxyethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atom and the 2-methoxyethoxy group can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
3-fluoro-4-(2-methoxyethoxy)benzaldehyde can be compared with other similar compounds, such as:
4-fluoro-3-methoxybenzaldehyde: This compound lacks the 2-methoxyethoxy group, which may result in different reactivity and biological activity.
3-fluoro-4-hydroxybenzaldehyde: The presence of a hydroxyl group instead of the 2-methoxyethoxy group can significantly alter the compound’s chemical properties and applications.
4-fluorobenzaldehyde: This simpler compound lacks both the 2-methoxyethoxy and methoxy groups, making it less versatile in certain synthetic applications.
Properties
IUPAC Name |
3-fluoro-4-(2-methoxyethoxy)benzaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-13-4-5-14-10-3-2-8(7-12)6-9(10)11/h2-3,6-7H,4-5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBZKDBRIGTJLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)C=O)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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